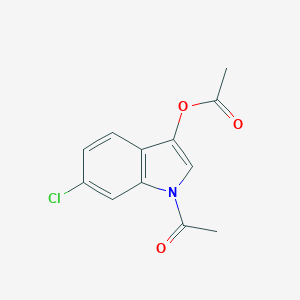

1-acetyl-6-chloro-1H-indol-3-yl acetate

カタログ番号 B011771

分子量: 251.66 g/mol

InChIキー: XOHGAYIKCAZFFX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05358854

Procedure details

Into a 5 L, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler was placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 l acetic anhydride and 421 g of anhydrous sodium acetate. The mixture was brought to reflux and maintained for 3 hours until the evolution of carbon dioxide was nearly complete. The mixture was placed in a beaker while hot and chilled to 0° C. overnight. The next day, the product was filtered off and mixed with 2 L water and stirred for 1 hour to hydrolyze any residual acetic anhydride. The solid was filtered off and washed with water and then dried in vacuo. This crude material, when dry, was dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed 150 g and had a melting point of 112°-113° C.

Name

5-chloro-2-carboxyphenylglycine sodium salt

Quantity

335 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl:2][C:3]1[CH:4]=[CH:5]C(C(O)=O)=[C:7]([NH:9][CH2:10]C([O-])=O)[CH:8]=1.[C:17]([O:20][C:21](=O)[CH3:22])(=[O:19])[CH3:18].[C:24]([O-:27])(=O)[CH3:25].[Na+].C(=O)=O>>[CH3:25][C:24]([N:9]1[C:7]2[CH:8]=[C:3]([Cl:2])[CH:4]=[CH:5][C:22]=2[C:21]([O:20][C:17]([CH3:18])=[O:19])=[CH:10]1)=[O:27] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

5-chloro-2-carboxyphenylglycine sodium salt

|

|

Quantity

|

335 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].ClC=1C=CC(=C(C1)NCC(=O)[O-])C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

2.3 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

421 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 5 L, 3-neck flask equipped with mechanical stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The next day, the product was filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with 2 L water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

This crude material, when dry

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in the minimum of hot ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize overnight at 0° C

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with a little cold hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |